molecular formula C21H18Cl2N2O4S B322168 2,4-dichloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide

2,4-dichloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide

Katalognummer: B322168
Molekulargewicht: 465.3 g/mol
InChI-Schlüssel: WMLIYCXNNRSTMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dichloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes dichloro, ethoxyanilino, and sulfonyl groups attached to a benzamide core. Its chemical properties make it a valuable substance in research and industrial applications.

Eigenschaften

Molekularformel

C21H18Cl2N2O4S

Molekulargewicht

465.3 g/mol

IUPAC-Name

2,4-dichloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H18Cl2N2O4S/c1-2-29-17-8-4-16(5-9-17)25-30(27,28)18-10-6-15(7-11-18)24-21(26)19-12-3-14(22)13-20(19)23/h3-13,25H,2H2,1H3,(H,24,26)

InChI-Schlüssel

WMLIYCXNNRSTMZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of a benzene ring, followed by reduction to form an aniline derivative.

    Chlorination: The aniline derivative undergoes chlorination to introduce chlorine atoms at specific positions on the benzene ring.

    Sulfonylation: The chlorinated aniline is then subjected to sulfonylation, where a sulfonyl group is introduced.

    Coupling Reaction: Finally, the sulfonylated compound is coupled with an ethoxyaniline derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of 2,4-dichloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dichloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-dichloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-dichloro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzamide
  • 2,4-dichloro-N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}acetamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.